2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core linked to a pyridazine ring, which is further substituted with a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
This compound: acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibits the downstream effects of the receptor, such as cell proliferation and survival .
Biochemical Pathways
The action of This compound affects several biochemical pathways. Primarily, it disrupts the PDGF signaling pathway, which is involved in cell growth and division . By inhibiting the PDGF receptor, the compound prevents the activation of this pathway, leading to reduced cell proliferation .
Pharmacokinetics
The pharmacokinetics of This compound As a pdgf receptor tyrosine kinase inhibitor, it is likely to be absorbed into the bloodstream after administration, distributed to the site of action, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of This compound is a decrease in cell proliferation and survival . This is due to its inhibition of the PDGF receptor tyrosine kinase, which disrupts the signaling pathways that promote these cellular processes .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body could affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
The exact role of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide in biochemical reactions is not fully understood. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.
Coupling with Benzamide: The final step involves coupling the pyridazine-piperazine intermediate with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the pyridazine ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Research: It has shown promise as an anti-tubercular agent, with significant activity against Mycobacterium tuberculosis.
Pharmacological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit a range of biological activities.
Piperazine Derivatives: Similar compounds include various piperazine-based drugs that are used for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide apart is its unique combination of a benzamide core with a pyridazine ring and a methylpiperazine moiety. This structural arrangement provides a distinct pharmacological profile, making it a valuable candidate for drug development and research.
Properties
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-5-3-4-6-20(17)23(29)24-19-9-7-18(8-10-19)21-11-12-22(26-25-21)28-15-13-27(2)14-16-28/h3-12H,13-16H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJXVOQMRJVBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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